molecular formula C10H16O2 B1205099 (-)-trans-Chrysanthemic acid CAS No. 705-16-8

(-)-trans-Chrysanthemic acid

Cat. No.: B1205099
CAS No.: 705-16-8
M. Wt: 168.23 g/mol
InChI Key: XLOPRKKSAJMMEW-JGVFFNPUSA-N
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Description

(-)-trans-Chrysanthemic acid is a naturally occurring organic compound that belongs to the class of monoterpenoids. It is a key component of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. The compound is known for its insecticidal properties and is widely used in the formulation of various insecticides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-trans-Chrysanthemic acid typically involves the cyclization of geranyl pyrophosphate to form chrysanthemyl pyrophosphate, which is then hydrolyzed to produce chrysanthemic acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and hydrolysis processes.

Industrial Production Methods: Industrial production of this compound involves the extraction of pyrethrins from chrysanthemum flowers, followed by the separation and purification of the acid. This process may include solvent extraction, distillation, and crystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (-)-trans-Chrysanthemic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chrysanthemic acid derivatives.

    Reduction: Reduction reactions can convert chrysanthemic acid into its corresponding alcohol.

    Substitution: Substitution reactions can introduce different functional groups into the chrysanthemic acid molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Chrysanthemic acid derivatives with additional oxygen-containing functional groups.

    Reduction: Chrysanthemic alcohol.

    Substitution: Various substituted chrysanthemic acid derivatives.

Scientific Research Applications

Agricultural Applications

Insecticides
The primary application of (-)-trans-Chrysanthemic acid is in the formulation of synthetic pyrethroid insecticides. These insecticides are derived from chrysanthemum flowers and are known for their high efficacy against a broad spectrum of pests. The esters formed from trans-chrysanthemic acid exhibit significantly higher toxicity compared to those derived from its cis counterpart. For instance, the esters synthesized with trans-chrysanthemic acid are considered considerably more effective against insects than those made with cis-chrysanthemic acid .

Table 1: Toxicity Comparison of Chrysanthemic Acid Esters

Compound TypeToxicity Level (to insects)
Esters from trans-acidHigh
Esters from cis-acidModerate

Synthetic Chemistry

Synthesis Processes
Research has shown that this compound can be synthesized through various chemical processes. For example, heating cis-chrysanthemamide or cis-chrysanthemonitrile with alkaline compounds leads to the formation of trans-chrysanthemic acid . These synthetic pathways are crucial for producing this compound in a laboratory setting, which can then be utilized in further chemical reactions or formulations.

Case Study: Synthesis Methodology
A notable study demonstrated an efficient method for synthesizing pure trans-chrysanthemic acid by treating cis compounds with potassium hydroxide in an aqueous medium at elevated temperatures. The reaction yields were optimized to achieve high purity levels, essential for subsequent applications in insecticide formulations .

Biochemical Applications

Metabolic Engineering
Recent advancements have explored the use of metabolic engineering to enhance the production of this compound in plants. A study conducted on tomato plants showed that by introducing specific genes responsible for the biosynthesis of this compound, researchers could increase its concentration significantly. The engineered tomato fruits exhibited a 1.7-fold increase in trans-chrysanthemic acid compared to non-transgenic counterparts, demonstrating a viable method for producing this compound sustainably .

Table 2: Metabolic Engineering Outcomes

Plant TypeIncrease in Trans-Chrysanthemic Acid
Non-transgenic TomatoBaseline
Transgenic Tomato1.7-fold increase

Mechanism of Action

The insecticidal action of (-)-trans-Chrysanthemic acid and its derivatives involves the disruption of sodium ion channels in the nervous system of insects. By binding to these channels, the compound prolongs the opening of the channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect. This mechanism targets the nervous system of insects specifically, making it highly effective as an insecticide.

Comparison with Similar Compounds

    Pyrethrins: Natural insecticides derived from chrysanthemum flowers, similar in structure and function to (-)-trans-Chrysanthemic acid.

    Pyrethroids: Synthetic analogs of pyrethrins, designed to enhance stability and insecticidal activity.

    Permethrin: A widely used pyrethroid with similar insecticidal properties.

Uniqueness: this compound is unique due to its natural origin and its role as a precursor to both natural and synthetic insecticides. Its specific structure allows for effective interaction with insect sodium ion channels, making it a potent insecticide with low toxicity to non-target organisms.

Biological Activity

(-)-trans-Chrysanthemic acid, a key component in the biosynthesis of pyrethrins, is derived from the plant Tanacetum cinerariifolium. This compound has garnered attention due to its insecticidal properties and potential applications in agriculture and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and related case studies.

This compound is a monoterpenoid carboxylic acid characterized by its unique structure, which contributes to its biological activities. The compound is primarily known for its role as a precursor in the synthesis of pyrethrins, natural insecticides that are less harmful to humans and other mammals compared to synthetic alternatives.

1. Insecticidal Activity

The primary biological activity of this compound is its insecticidal effect. Pyrethrins, which include esters derived from this acid, are widely used in pest control. The mechanism involves the disruption of sodium ion channels in the neuronal membranes of insects, leading to paralysis and death. Research indicates that these compounds are effective against a variety of pests while exhibiting low toxicity to humans and beneficial insects .

2. Antimicrobial Properties

Studies have demonstrated that essential oils containing this compound exhibit antimicrobial properties. For instance, extracts from Tanacetum vulgare have shown significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness is attributed to the presence of various constituents including camphor and borneol alongside chrysanthemic acid .

3. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit nitric oxide production in macrophages, suggesting a potential role in reducing inflammation . This property may have implications for therapeutic applications in inflammatory diseases.

Case Study 1: Insecticide Efficacy

A comparative study evaluated the efficacy of pyrethrins derived from this compound against common agricultural pests. Results indicated that formulations with higher concentrations of chrysanthemic acid significantly improved mortality rates among targeted insect populations compared to controls .

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial effects of essential oils from Tanacetum vulgare, researchers found that oils rich in this compound demonstrated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 0.5% (v/v). This highlights the potential for using these oils as natural preservatives or disinfectants in food safety applications .

Table: Summary of Biological Activities

Biological Activity Mechanism Efficacy References
InsecticidalDisruption of sodium ion channelsHigh efficacy against various pests
AntimicrobialInhibition of bacterial growthEffective against E. coli, S. aureus
Anti-inflammatoryInhibition of nitric oxide productionPotential therapeutic use in inflammation

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (-)-trans-chrysanthemic acid, and how do they influence stereochemical purity?

The sulfone route predominantly yields trans-chrysanthemic acid with high stereochemical purity due to its stereospecific mechanism, while the diazo route produces a mixture of four stereoisomers (trans/cis, R/S), requiring subsequent separation steps. Researchers should select the route based on the desired stereoisomer and available infrastructure for isomer separation (e.g., fractional crystallization or chromatography) .

Q. How can enantiopure this compound be isolated from racemic mixtures?

Chiral resolution using agents like 1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol (DMAD) in solvent systems (e.g., diisopropyl ether/methanol) enables diastereomeric crystallization. Natural extraction from Chrysanthemum cinerariaefolium via pyrethroid saponification and acidification is an alternative, though limited by low natural abundance .

Q. What analytical techniques are used to assess the purity of this compound stereoisomers?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., (1R,3R)-trans-chrysanthemic acid-bonded silica) achieves baseline separation. Validation via nuclear magnetic resonance (NMR) and polarimetry ensures accuracy. Standardized mobile phases (hexane/isopropanol) enhance reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain the cis/trans isomerization of chrysanthemic acid under catalytic conditions?

Isomerization mechanisms vary by route:

  • Sulfone route : Thermodynamic control favors trans-isomer stability via cyclopropane ring strain minimization.
  • Diazo route : Kinetic control during cyclopropanation leads to mixed stereoisomers, requiring post-synthesis separation. Metalation or base-mediated ring-opening/closure (e.g., potassium tert-butoxide) facilitates epimerization at asymmetric carbons, as shown in Scheme 82 .

Q. How can metabolic engineering reconstruct the this compound biosynthetic pathway in heterologous systems?

Co-expression of TcCDS (chrysanthemyl diphosphate synthase), TcADH2 (alcohol dehydrogenase), and TcALDH1 (aldehyde dehydrogenase) in Nicotiana benthamiana enables pathway reconstitution. Challenges include minimizing glycosylation side-products (58% in planta) via RNA interference (RNAi) or subcellular compartmentalization .

Q. What computational models predict the reactivity and stability of this compound derivatives?

Density functional theory (DFT) simulations model cyclopropane ring stability and substituent effects on insecticidal activity. Experimental validation involves synthesizing derivatives (e.g., β-keto alcohols) and testing bioactivity against pyrethroid-resistant Aedes aegypti strains .

Q. How do enzymatic oxidation steps in biosynthesis affect this compound yield?

TcADH2 oxidizes trans-chrysanthemol to trans-chrysanthemal, while TcALDH1 further oxidizes it to the acid. In vitro assays with NAD⁺ cofactors and pH optimization (6.5–7.5) enhance catalytic efficiency. Co-factor recycling systems (e.g., glucose dehydrogenase) improve scalability .

Q. What strategies address racemization during large-scale synthesis of this compound?

Racemization under thermodynamic control (e.g., using sodium methanolate in methanol) produces racemic mixtures, necessitating iterative resolution. Epimerization via permanganate oxidation of the Ce=Cf double bond followed by base treatment achieves enantiomer interconversion (Scheme 82) .

Q. Methodological Considerations

  • Experimental Design : Prioritize stereochemical analysis (chiral HPLC, NMR) to validate synthetic routes .
  • Data Contradictions : Address discrepancies in isomer ratios (e.g., diazo route’s 30/30/20/20 stereoisomer distribution) via kinetic vs. thermodynamic control studies .
  • Biosynthesis Optimization : Use transcriptomic co-expression networks to identify rate-limiting enzymes in plant metabolic pathways .

Properties

IUPAC Name

(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOPRKKSAJMMEW-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1[C@@H](C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50883820, DTXSID60883558
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)-
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Record name dl-trans-Chrysanthemumic acid
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Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-16-8, 2259-14-5
Record name trans-Chrysanthemic acid
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Record name (1S,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid
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Record name Chrysanthemic acid dl-trans-form
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Record name Chrysanthemic acid l-trans-
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)-
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3R)-rel-
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)-
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Record name dl-trans-Chrysanthemumic acid
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Record name (1S-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid
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Record name CHRYSANTHEMIC ACID, TRANS-(±)-
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Synthesis routes and methods I

Procedure details

In a 50 ml flask, there were charged ethyl chrysanthemate (composition: (+)-cis, 2.5%; (-)-cis, 16.8%; (+)-trans, 12.3%; (-)-trans, 68.4%) (2.0 g) and dioxane (18.0 g) under nitrogen. Boron tribromide (0.26 g) was added thereto at 15° C. with stirring and stirred for 4 hours. Then a small amount of the reaction mixture was hydrolyzed to obtain chrysanthemic acid. The composition of the optical isomers in the product was determined by the same method as described in EXAMPLE 1. The result was as follows: (+)-cis, 2.4%; (-)-cis, 2.6%; (+)-trans, 46.2%; (-)-trans, 48.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 50 ml flask, there were charged (-)-cis-chrysanthemic acid (2.0 g), dioxane (17.5) and t-butyl hydroperoxide (0.011 g) under nitrogen. A solution of aluminum bromide (0.032 g) in dioxane (0.5 g) was added thereto at 15°-20° C. with stirring. After 30 minutes, water (0.5 g) was added to the reaction mixture with stirring. The reaction mixture was treated in the same manner as described in Example 1 and 1.91 g of chrysanthemic acid was obtained. The composition was as follows: (+)-cis, 3.3%; (-)-cis, 4.2%; (+)-trans, 46.2%; (-)-trans, 46.2%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
solvent
Reaction Step Three
Quantity
0.032 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-trans-Chrysanthemic acid
Reactant of Route 2
(-)-trans-Chrysanthemic acid
Reactant of Route 3
(-)-trans-Chrysanthemic acid
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
(-)-trans-Chrysanthemic acid

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